3-Fluoro-4-iodo-2-methylaniline

Beschreibung

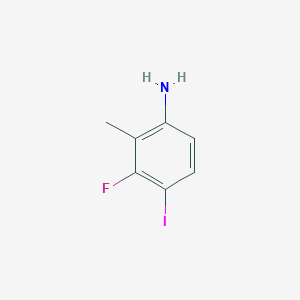

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJMWGRBWAJRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329927-16-4 | |

| Record name | 3-Fluoro-4-iodo-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-iodo-2-methylaniline physical properties

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-iodo-2-methylaniline

Abstract

This technical guide provides a comprehensive examination of the essential physical properties of this compound, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. As a critical starting material and intermediate, a thorough understanding of its physicochemical characteristics is paramount for process optimization, quality control, and successful synthetic outcomes. This document details the compound's structural features, presents its core physical data in a structured format, and outlines rigorous, field-proven experimental protocols for the determination of these properties. The guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals, ensuring a foundation of scientific integrity and reproducibility in their work.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a methyl group—provides multiple strategic advantages. The iodine atom is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in modern drug design. The methyl group provides steric influence and can modulate electronic properties.

Given its role as a key intermediate, the precise characterization of its physical properties is not merely academic; it is a prerequisite for reliable process development, reaction scaling, and ensuring the purity of subsequent products. Properties such as melting point, solubility, and chromatographic behavior directly inform decisions regarding reaction conditions, solvent selection, purification strategies, and material handling. This guide provides the foundational data and methodologies to empower scientists in these critical decisions.

Molecular Structure and Core Physicochemical Data

The spatial and electronic arrangement of the substituents on the aniline core dictates the molecule's physical and chemical behavior.

Figure 1: Chemical structure of this compound.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 329927-16-4 | [1][2] |

| Molecular Formula | C₇H₇FIN | [3] |

| Molecular Weight | 265.04 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | Not specified; related isomers have varied melting points. | N/A |

| Boiling Point | Not specified; likely high due to molecular weight. | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |

Experimental Protocols for Physical Property Determination

The following sections detail the standardized, self-validating methodologies for the precise determination of the key physical properties of this compound.

Melting Point Determination via the Capillary Method

Expertise & Causality: The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, whereas impurities depress and broaden this range.[5] The capillary method is the gold standard due to its simplicity, small sample requirement, and high accuracy when performed correctly.[6] Proper sample preparation is critical; the solid must be completely dry and finely powdered to ensure uniform heat transfer and eliminate confounding effects from residual solvent.[7]

Figure 2: Workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry. Gently crush a small amount into a fine powder on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[7]

-

Instrument Setup: Place the loaded capillary into the sample holder of a calibrated melting point apparatus.

-

Approximate Determination (if unknown): Set a rapid heating ramp (e.g., 10-20 °C/min) to find an approximate melting range.[5] Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Set the starting temperature to at least 15-20 °C below the approximate melting point found.[7]

-

Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute.[5] This slow ramp is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid is observed.

-

T2: The temperature at which the last crystal of solid melts into a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

-

Trustworthiness: Perform the measurement in triplicate to ensure reproducibility. Regularly calibrate the apparatus using certified standards (e.g., urea, cinnamic acid).[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the definitive technique for assessing the purity of small molecules in the pharmaceutical industry.[8] A reversed-phase method, typically employing a C18 (octadecylsilane) stationary phase, is the workhorse for compounds of intermediate polarity like anilines.[9] The principle relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Purity is calculated by area normalization, where the area of the main analyte peak is expressed as a percentage of the total area of all detected peaks.[10] A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it allows for peak purity analysis by comparing spectra across a single peak, providing an additional layer of validation.

Figure 3: Experimental workflow for HPLC purity analysis.

Step-by-Step Protocol:

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC or UHPLC system with a DAD or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, or an optimal wavelength determined by UV-Vis scan.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

System Suitability Testing (SST) - The Trustworthiness Check: Before analyzing samples, inject a standard solution five times. The system is deemed ready only if it meets pre-defined criteria, such as:

-

Analysis: Inject the prepared sample solution and run the gradient elution program (e.g., starting with a high percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compound).

-

Data Processing and Purity Calculation: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity using the formula:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) × 100

-

Conclusion

This guide has detailed the critical physical properties of this compound and provided robust, scientifically-grounded protocols for their determination. By adhering to these methodologies, which emphasize causality and self-validation through system suitability, researchers can ensure the generation of high-quality, reliable data. This foundational knowledge is indispensable for the effective utilization of this key synthetic intermediate, ultimately enabling more efficient and reproducible research and development in the pharmaceutical and chemical sciences.

References

-

The Determination of Melting Points. (n.d.). Retrieved from University of California, Davis, Department of Chemistry. [Link]

-

Nichols, L. (2020). 4.3: Melting Point Determination Procedure. In Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from a university chemistry department resource. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

-

Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

-

LookChem. (n.d.). 4-Fluoro-3-methylaniline. [Link]

-

Home Sunshine Pharma. (n.d.). 3-Fluoro-2-methylaniline CAS 443-86-7. [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from a chemical industry blog. [Link]

-

Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

Sources

- 1. This compound | 329927-16-4 [m.chemicalbook.com]

- 2. 329927-16-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H7FIN | CID 23439383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. 小分子高效液相色谱 [sigmaaldrich.com]

- 10. torontech.com [torontech.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Reactivity of the C-I bond in 3-Fluoro-4-iodo-2-methylaniline

An In-depth Technical Guide to the Reactivity of the C-I Bond in 3-Fluoro-4-iodo-2-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-iodine (C-I) bond in this compound, a key building block in modern medicinal chemistry and materials science. We delve into the electronic and steric factors governing the C-I bond's susceptibility to palladium-catalyzed cross-coupling reactions, offering field-proven insights into its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical underpinnings but also detailed, actionable experimental protocols and mechanistic insights to facilitate the strategic design and execution of complex synthetic routes.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic scaffold of significant interest in pharmaceutical and materials science research. Its unique substitution pattern—featuring an amine, a methyl group, a fluorine atom, and an iodine atom—offers multiple, distinct points for chemical modification. The ability to selectively functionalize this molecule is paramount for constructing complex molecular architectures.[1] The primary focus of this guide is the C-I bond, which serves as the most reactive handle for transformations, particularly in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] Understanding the nuances of this bond's reactivity allows chemists to strategically build molecular complexity while preserving other functional groups for subsequent modifications.

Core Reactivity Analysis: The C-I Bond

The exceptional utility of this compound stems from the predictable and high reactivity of its C-I bond compared to other potential reaction sites, such as the C-F bond or C-H bonds on the aromatic ring. This chemoselectivity is governed by fundamental principles of bond strength and the electronic and steric environment of the aryl iodide.

Bond Dissociation Energy: The Key to Chemoselectivity

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[4][5] In contrast, the C-F bond is one of the strongest single bonds in organic chemistry and is typically inert under these conditions, ensuring it remains intact for potential future transformations.[6]

Electronic and Steric Influences

The reactivity of the C-I bond is further modulated by the electronic and steric effects of the other substituents on the aniline ring.[7][8][9]

-

Amino Group (-NH₂): Positioned ortho to the methyl group and meta to the iodine, the amino group is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, which can facilitate the oxidative addition of the C-I bond to the electron-rich Pd(0) catalyst.

-

Methyl Group (-CH₃): Located ortho to the iodine, the methyl group exerts a moderate electron-donating effect via hyperconjugation. More significantly, it introduces steric hindrance near the reaction center. This steric bulk can influence the rate of reaction and may necessitate the use of specialized, bulky phosphine ligands to promote efficient catalysis.[10][11]

-

Fluoro Group (-F): Positioned meta to the iodine, the fluorine atom is strongly electron-withdrawing through induction but weakly electron-donating through resonance. Its net effect is to decrease the electron density of the ring, which can make the oxidative addition step more favorable.

The interplay of these factors makes the C-I bond in this molecule an excellent electrophilic partner in a wide array of cross-coupling reactions.

Caption: Electronic and steric influences on C-I bond activation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[15][16] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: For sterically hindered substrates like our aniline derivative, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[17][18][19] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the rate-determining oxidative addition step, and also facilitate the final reductive elimination.[20]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[15] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used as they are effective and generally do not interfere with other functional groups.[17]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often optimal. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[18]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

-

Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the pre-mixed catalyst to the flask, followed by the degassed solvent system (e.g., Dioxane/H₂O 10:1).

-

Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[21][22] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[23][24]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: Similar to the Suzuki coupling, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are critical for achieving high yields, especially with challenging substrates.[19] These ligands promote both the oxidative addition and the final C-N reductive elimination.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile. Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are commonly used.[25]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the base (e.g., NaOtBu, 1.5 equiv), this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).

-

Reaction Setup: Add anhydrous, degassed solvent (e.g., Toluene). Seal the vessel.

-

Execution: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[26][27][28] This reaction is notable for its use of a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[29][30]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle.[29] A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself.[30][31]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.[30]

-

Solvent: The amine base can often serve as the solvent, though other solvents like THF or DMF can also be used.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).

-

Reagent Addition: Add the solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv). Stir for several minutes, then add the terminal alkyne (1.1-1.3 equiv) via syringe.

-

Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Caption: A typical experimental workflow for cross-coupling reactions.

Data Summary

The following table summarizes typical conditions for the cross-coupling reactions of this compound, based on established methodologies for structurally similar aryl iodides.[3][17][19][30] Yields are representative and will vary based on the specific coupling partner.

| Reaction Type | Palladium Source | Ligand/Co-catalyst | Base | Solvent System | Temp (°C) | Typical Yield |

| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane / H₂O | 100 | 80-95% |

| Buchwald-Hartwig | XPhos Pd G3 (2 mol%) | (Internal to Precat.) | NaOtBu | Toluene | 110 | 75-90% |

| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | TEA | THF / TEA | 25-60 | 85-98% |

Conclusion

The C-I bond in this compound is a robust and highly reactive functional handle for synthetic chemists. Its preferential activation in palladium-catalyzed cross-coupling reactions, governed by its low bond dissociation energy, allows for the selective and efficient construction of C-C and C-N bonds. By carefully selecting the appropriate catalyst system—particularly the ligand and base—researchers can achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and protocols provided in this guide serve as a foundational resource for professionals in drug discovery and materials science, enabling the strategic use of this versatile building block in the synthesis of novel and complex molecules.

References

- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.

- Benchchem. A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes. Benchchem Technical Guides.

- csbsju.edu. oxidative addition and palladium coupling. Reactivity in Chemistry.

- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.

- ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.

- ACS Publications. Palladium-Catalyzed Chemoselective Oxidative Addition of Allyloxy-Tethered Aryl Iodides: Synthesis of Medium-Sized Rings and Mechanistic Studies. Organic Letters.

- JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments.

- PubMed. Palladium-Catalyzed Chemoselective Oxidative Addition of Allyloxy-Tethered Aryl Iodides: Synthesis of Medium-Sized Rings and Mechanistic Studies.

- Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.

- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

- ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.

- ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Publishing.

- ACS Publications.

- Wikipedia.

- ChemicalBook. 3-Fluoro-4-methylaniline | 452-77-7.

- Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents.

- Benchchem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem Technical Guides.

- ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are....

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Chemistry LibreTexts.

- University of Groningen Research Portal.

- Wikipedia. Sonogashira coupling.

- ResearchGate.

- PubMed. Synchronizing steric and electronic effects in {Ru(II)(NNNN,P)} complexes: the catalytic dehydrative alkylation of anilines by using alcohols as a case study.

- Benchchem. Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline. Benchchem Technical Guides.

- Organic Chemistry Portal. Sonogashira Coupling.

- ResearchGate. Pd‐catalyzed cross‐coupling between aniline and iodoanisole using the TMSC. Reactions performed on a 3.0 mmol scale..

- MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.

- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- PubMed. Steric, Electronic and Conformational Synergistic Effects in the Gold(I)-catalyzed α-C-H Bond Functionalization of Tertiary Amines.

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate. Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.

- BLD Pharm. 329927-16-4|this compound.

- PubChem. This compound | C7H7FIN | CID 23439383.

- PubChem. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957.

- RSC Publishing.

- ResearchGate.

- Chemistry LibreTexts. Sonogashira Coupling.

- MDPI.

- Alfa Chemistry. Why Fluoroalkanes are the Least Reactive Haloalkanes. Organofluorine.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Benchchem. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synchronizing steric and electronic effects in {Ru(II)(NNNN,P)} complexes: the catalytic dehydrative alkylation of anilines by using alcohols as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. fiveable.me [fiveable.me]

- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]

- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. research.rug.nl [research.rug.nl]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 28. Sonogashira Coupling [organic-chemistry.org]

- 29. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. chem.libretexts.org [chem.libretexts.org]

Electronic effects of substituents in 3-Fluoro-4-iodo-2-methylaniline

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-4-iodo-2-methylaniline

Introduction: The Strategic Importance of Polysubstituted Anilines

Aniline and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic placement of substituents on the aniline ring is a fundamental tactic in drug design, used to meticulously modulate a molecule's physicochemical and pharmacokinetic properties. The compound this compound is a compelling case study in polysubstitution, presenting a complex interplay of electronic and steric effects. Understanding these effects is paramount for predicting the molecule's reactivity, basicity, metabolic fate, and potential for interaction with biological targets.

This guide provides an in-depth analysis of the electronic contributions of the fluoro, iodo, and methyl groups in the this compound structure. We will dissect the inductive and resonance effects of each substituent, evaluate their combined influence on the amino group's properties, and discuss the profound implications for drug development. This document moves beyond theoretical description to include actionable experimental protocols for empirical validation, embodying the principles of robust scientific inquiry. The strategic incorporation of fluorine, in particular, is a key focus, as it can significantly enhance metabolic stability and binding affinity.[1][2]

Deconstructing the Electronic Contributions of Individual Substituents

The net electronic character of the aniline ring is a vector sum of the individual effects of each substituent. These effects are broadly categorized as the distance-dependent inductive effect (transmitted through sigma bonds) and the position-dependent resonance (or mesomeric) effect (transmitted through pi systems).[3][4]

The Amino Group (-NH₂): The Dominant Activator

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, exerting a moderate electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system. This is a powerful electron-donating effect that significantly increases electron density at the ortho and para positions.

-

Net Effect: The +M effect of the amino group overwhelmingly dominates its -I effect, making it a strong activating group and a powerful ortho-, para-director in electrophilic aromatic substitution reactions.

The Fluoro Substituent (-F) at Position 3: Inductive Powerhouse

-

Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect.[5]

-

Resonance Effect (+M): Like other halogens, fluorine has lone pairs that can be donated to the ring. However, due to the poor energy and size match between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this +M effect is exceptionally weak and is vastly overshadowed by its -I effect.[5]

-

Positional Influence: Located meta to the amino group, the fluorine's resonance effect is minimized. Its primary influence is the powerful, distance-dependent -I effect, which withdraws electron density from the entire ring, thereby decreasing the basicity of the amino nitrogen.

The Iodo Substituent (-I) at Position 4: A Polarizable Halogen

-

Inductive Effect (-I): Iodine is less electronegative than fluorine but still more electronegative than carbon, exerting a moderate electron-withdrawing inductive effect.

-

Resonance Effect (+M): Iodine's lone pairs can also be delocalized into the ring. While still weaker than its -I effect, the +M effect of iodine is more significant than that of fluorine due to better orbital polarizability.

-

Positional Influence: Situated para to the amino group, the iodo substituent is in a prime position to exert both its -I and +M effects. The strong electron donation from the amino group to the para position will be partially offset by the inductive withdrawal of the iodine atom.

The Methyl Substituent (-CH₃) at Position 2: Donor and Director

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma-bond framework, a result of the sp³ carbon being less electronegative than the sp² carbons of the ring.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. It acts as a weak, electron-donating resonance-like effect.

-

Positional and Steric Influence: Located ortho to the amino group, the methyl group's +I and hyperconjugation effects increase the electron density on the ring. However, its physical bulk can also introduce steric hindrance. This can force the -NH₂ group to twist out of the plane of the aromatic ring, disrupting the pi-orbital overlap and thereby diminishing the amino group's powerful +M effect. This steric inhibition of resonance is a critical factor in understanding the molecule's overall properties.

Synergistic and Antagonistic Effects: The Net Electronic Profile

The final electronic character of this compound is a complex balance of these competing forces.

-

Basicity of the Amino Group: The basicity of the aniline nitrogen is directly proportional to the availability of its lone pair. In this molecule, the basicity is significantly reduced compared to aniline. The primary drivers for this reduction are the strong -I effects of the fluorine (meta) and iodine (para) atoms, which pull electron density away from the nitrogen. While the ortho-methyl group is donating (+I), its steric effect may reduce the +M effect of the amino group, further decreasing basicity. Computational studies on substituted anilines have shown a strong correlation between substituent electronic effects and the pKa of the amino group.[6][7][8]

-

Ring Reactivity: The amino group is a strong activator, but this activation is tempered by the two deactivating halogen substituents. The ring is still likely activated towards electrophilic aromatic substitution compared to benzene, but less so than aniline itself. The directing effects will be complex, with the powerful ortho-, para-directing amino group being the primary influence.

The diagram below visualizes the primary electronic forces at play.

Caption: A diagram illustrating the competing electron-donating (+M, +I) and electron-withdrawing (-I) effects of the substituents on the aromatic ring.

Quantitative Analysis: Hammett Constants and pKa Prediction

To move from a qualitative to a quantitative understanding, we can use Hammett substituent constants (σ). These constants quantify the electron-donating and electron-withdrawing character of a substituent at the meta (σₘ) and para (σₚ) positions.

-

Positive σ values indicate an electron-withdrawing group (decreases basicity).

-

Negative σ values indicate an electron-donating group (increases basicity).

| Substituent | Position | Type | σ Constant | Expected Effect on Basicity |

| -F | meta | -I >> +M | σₘ = +0.34[9] | Decrease |

| -I | para | -I > +M | σₚ = +0.18 to +0.276[10][11] | Decrease |

| -CH₃ | ortho | +I | (σₒ not standard, but effect is donating) | Increase |

Table 1: Hammett Constants for Relevant Substituents. The constants clearly predict that the combined effect of the fluoro and iodo groups will be a significant decrease in the electron density on the nitrogen lone pair, leading to a lower pKa (weaker base) compared to unsubstituted aniline (pKa ≈ 4.6).[8] While the ortho-methyl group is donating, its effect is generally smaller than the powerful withdrawing effects of the halogens.

Implications in Drug Development

The specific electronic profile of this compound has direct consequences for its application as a pharmaceutical intermediate.[12]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by Cytochrome P450 enzymes.[2] Placing a fluorine atom at position 3 can effectively block a potential site of metabolic oxidation, increasing the drug's in vivo half-life.

-

pKa Tuning and Bioavailability: The basicity of the amino group is a critical determinant of a drug's ionization state at physiological pH (≈7.4). By lowering the pKa, the substituents ensure that the molecule is less protonated, which can alter its solubility, membrane permeability, and oral bioavailability.[2]

-

Receptor Binding: The electron-poor aromatic ring and the specific arrangement of hydrogen bond donors (-NH₂) and weak acceptors (-F) create a distinct electrostatic potential map. This can lead to specific, high-affinity interactions with target proteins, where the fluorine atom can act as a bioisostere for a hydroxyl group or engage in favorable orthogonal multipolar interactions.[13]

-

Synthetic Handle: The iodine at position 4 is a versatile synthetic handle. Its C-I bond is readily functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse chemical moieties to build molecular libraries for structure-activity relationship (SAR) studies.

Experimental Protocols for Characterization

Theoretical predictions must be validated through empirical measurement. The following protocols outline key experiments for characterizing the electronic properties of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the acid dissociation constant of the conjugate acid of the aniline.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Co-solvent (e.g., 50% Ethanol/Water) to ensure solubility[14]

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

Beakers

Methodology:

-

Sample Preparation: Accurately weigh ~0.1 mmol of this compound and dissolve it in 50 mL of the co-solvent in a 100 mL beaker.

-

Acidification: Add a precise excess of standardized 0.1 M HCl (e.g., 1.5 equivalents, 15 mL) to fully protonate the aniline, forming the anilinium salt.

-

Titration Setup: Place the beaker on the magnetic stirrer, insert the pH electrode and the tip of the NaOH-filled burette. Ensure the electrode is submerged but does not interfere with the stir bar.

-

Titration: Begin stirring and record the initial pH. Add the 0.1 M NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Collection: Continue the titration well past the equivalence point, observing the characteristic sharp increase in pH.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the midpoint of the steep rise). This can be found precisely by calculating the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point occurs at V_eq / 2. At this volume, the concentration of the protonated aniline equals the concentration of the free aniline.

-

The pKa is equal to the pH measured at the half-equivalence point.

-

-

Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

The workflow for this protocol is summarized in the following diagram.

Caption: A streamlined workflow for the experimental determination of pKa via potentiometric titration.

Protocol: Qualitative Reactivity Analysis by GC-MS

Objective: To compare the relative reactivity of this compound against a reference aniline (e.g., 2-methylaniline) in an N-acetylation reaction.

Principle: A less basic (more electron-deficient) aniline will react more slowly with an electrophile like acetic anhydride. By running a competitive reaction or parallel reactions under identical conditions, the relative rates can be inferred from product formation over time, as monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Methodology:

-

Reaction Setup: In separate vials, dissolve equimolar amounts of this compound and the reference aniline in a suitable aprotic solvent (e.g., Dichloromethane).

-

Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride to each vial simultaneously.

-

Time-Course Sampling: At specific time points (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding a dilute aqueous sodium bicarbonate solution.

-

Extraction & Sample Prep: Extract the organic components with a small volume of ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and dilute to a suitable concentration for GC-MS analysis.

-

GC-MS Analysis: Inject the samples onto a GC-MS system. Develop a temperature gradient method that effectively separates the starting aniline from the acetylated product. The mass spectrometer will confirm the identity of each peak.

-

Interpretation: Compare the peak areas of the product (acetylated aniline) to the starting material (aniline) at each time point for both reactions. A slower rate of product formation for this compound relative to the reference compound provides experimental evidence of its reduced nucleophilicity and reactivity, confirming the strong electron-withdrawing effects of the substituents.

Conclusion

This compound is a molecule defined by a sophisticated interplay of electronic and steric effects. The powerful electron-withdrawing inductive forces of the fluorine and iodine substituents dominate the electron-donating properties of the methyl and amino groups. This results in a significant reduction of the amino group's basicity and a modulation of the aromatic ring's reactivity. These characteristics are not mere chemical curiosities; they are critical design features that can be leveraged in medicinal chemistry to enhance metabolic stability, fine-tune bioavailability, and achieve specific, high-affinity binding to biological targets. The experimental protocols provided herein offer a clear path for the empirical validation of these principles, ensuring that theoretical design is grounded in robust laboratory practice.

References

-

Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

-

Nicholls, A., McGaughey, G. B., Sheridan, R. P., et al. (2010). Molecular shape and medicinal chemistry. Journal of Medicinal Chemistry, 53(10), 3862–3886. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

Fu, Y., Liu, L., Yu, H. Z., et al. (2005). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 109(22), 5054–5061. [Link]

-

Demehin, A. I. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

University of Liverpool. (n.d.). Resonance and Inductive Effects. Retrieved from [Link]

-

YouTube. (2020). Inductive vs Resonance Effect | Organic Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

YouTube. (2018). Inductive Effect Vs Resonance (Rule of Organic Chemistry). Retrieved from [Link]

-

Scribd. (n.d.). Hammett Substituent Constants Survey. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Worked example: Resonance vs. Inductive Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Ojima, I. (2017). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 201, 1-2. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-iodo-5-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

Sources

- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. du.edu.eg [du.edu.eg]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. afit.edu [afit.edu]

- 7. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 8. journaleras.com [journaleras.com]

- 9. Hammett substituent constants [stenutz.eu]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. web.viu.ca [web.viu.ca]

- 12. innospk.com [innospk.com]

- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 3-Fluoro-4-iodo-2-methylaniline in Common Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 3-fluoro-4-iodo-2-methylaniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and manufacturing, this document synthesizes theoretical principles with practical, field-proven methodologies.[1][2] While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. The content herein is structured to provide not just procedural steps, but also the causal reasoning behind experimental choices, ensuring a thorough and practical understanding for the intended scientific audience.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[1][2] Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental parameter that dictates the bioavailability, formulation, and overall therapeutic efficacy of a drug.[1][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Similarly, in the realm of chemical synthesis and process development, the solubility of intermediates like this compound in organic solvents is paramount for reaction kinetics, purification, and crystallization processes.

This compound is a substituted aniline derivative, a class of compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[4] The presence of fluoro and iodo substituents on the aniline ring imparts unique electronic and lipophilic properties, which in turn influence its reactivity and solubility. A comprehensive understanding of its solubility profile across a spectrum of organic solvents is therefore indispensable for process optimization, formulation design, and ensuring reproducible experimental outcomes.

Physicochemical Properties of this compound: A Predictive Analysis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[5] To predict the solubility of this compound, we must first examine its key molecular characteristics.

Molecular Structure:

Caption: Molecular Structure of this compound.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₇H₇FIN | [6] |

| Molecular Weight | 251.04 g/mol | [7] |

| Polarity | The molecule possesses both polar and non-polar characteristics. The aniline moiety, with its amino group, and the electronegative fluorine and iodine atoms contribute to its polarity. The benzene ring and the methyl group are non-polar. | N/A |

| Hydrogen Bonding | The amino (-NH₂) group can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. This suggests potential for favorable interactions with protic solvents. | N/A |

| LogP (Octanol-Water Partition Coefficient) | 3.42 (Predicted) | [7] |

The predicted LogP value of 3.42 indicates that this compound is significantly more soluble in octanol than in water, suggesting a lipophilic or hydrophobic character.[7] This is expected due to the presence of the benzene ring, the methyl group, and the large, hydrophobic iodine atom. However, the presence of the polar amino and fluoro groups will allow for some solubility in polar solvents.

Predicted Solubility in Common Organic Solvents:

Based on these properties, a qualitative prediction of solubility in various common organic solvents can be made. It is crucial to experimentally verify these predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to engage in hydrogen bonding with the amino group of the aniline derivative would facilitate dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can participate in dipole-dipole interactions with the polar C-F, C-I, and C-N bonds of the molecule. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar aromatic ring and methyl group of the solute will have favorable interactions with these solvents, but the polar functional groups will limit overall solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][8][9][10][11]

Workflow for Shake-Flask Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Protocol

A. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[11]

-

Pipette a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

B. Equilibration

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[11]

C. Sample Collection and Preparation

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

D. Quantification by HPLC-UV

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Develop and validate an appropriate HPLC-UV method for the quantification of the compound. This includes selecting a suitable column, mobile phase, flow rate, and UV detection wavelength.

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.[1]

E. Calculation of Solubility

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor used in step C.5.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

The experimentally determined solubility values can then be correlated with the physicochemical properties of the solvents (e.g., polarity index, dielectric constant) to gain a deeper understanding of the intermolecular forces governing the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While readily available quantitative data is limited, a thorough analysis of its physicochemical properties allows for a predictive understanding of its solubility behavior. The detailed experimental protocol provided herein offers a robust and validated methodology for researchers to determine the precise solubility of this important pharmaceutical intermediate. The generation of such data is not merely an academic exercise but a critical step in the rational design of synthetic routes, purification strategies, and ultimately, the successful development of novel therapeutics.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Glomb, T., et al. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

-

Drug Solubility: Significance and symbolism. (2025). ScienceDirect. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubChem. This compound. [Link]

-

Chemsrc. 3-Fluoro-4-iodo-N-methylaniline. [Link]

-

PubChem. 3-Fluoro-4-iodoaniline. [Link]

-

PubChem. 3-Fluoro-4-methylaniline. [Link]

-

PubChem. 3-Fluoro-2-methylaniline. [Link]

-

Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]

-

Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. [Link]

-

PubChem. 2-Fluoro-4-iodo-3-methylaniline. [Link]

-

MilliporeSigma. Solvent Miscibility Table. [Link]

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. enamine.net [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. This compound | C7H7FIN | CID 23439383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-iodo-N-methylaniline | CAS#:1369890-65-2 | Chemsrc [chemsrc.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

A Technical Guide to 3-Fluoro-4-iodo-2-methylaniline for Advanced Research and Drug Development

This in-depth technical guide provides a comprehensive overview of 3-Fluoro-4-iodo-2-methylaniline, a key building block for researchers, medicinal chemists, and professionals in drug development. This document explores its commercial availability, physicochemical properties, safety considerations, and its strategic application in the synthesis of complex molecules.

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Substituted anilines, in turn, are prevalent scaffolds in a vast array of pharmaceuticals. The convergence of these two features in molecules like this compound creates a powerful synthetic intermediate.

This compound, with its distinct substitution pattern, offers multiple points for synthetic diversification. The iodo group is a versatile handle for various cross-coupling reactions, while the fluoro and methyl groups modulate the electronic properties and conformation of the aniline ring. The amino group itself provides a further site for derivatization, making this compound a highly valuable starting material for the construction of complex and novel molecular architectures.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. The availability, purity, and offered quantities can vary. Researchers are advised to request certificates of analysis (CoA) to verify the identity and purity of the compound before use.

| Supplier | Product Number | Purity | Available Quantities | CAS Number |

| BLD Pharm | BD234339 | ≥98% | 1g, 5g, 10g | 329927-16-4 |

| CP Lab Safety | F120704-1g | 98% | 1g | 329927-16-4 |

| Note: | Pricing is subject to change and should be confirmed with the respective suppliers. |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₇FIN | PubChem[2] |

| Molecular Weight | 251.04 g/mol | PubChem[2] |

| CAS Number | 329927-16-4 | BLD Pharm[3] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| pKa | Not specified | - |

Safety, Handling, and Storage

As a halogenated aniline derivative, this compound should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

General Hazards of Halogenated Anilines:

-

Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[4]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[4]

-

Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Note: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety information provided is based on the general properties of related halogenated anilines. It is imperative to consult the supplier-provided SDS upon procurement.

Synthetic Rationale and Applications in Drug Discovery

The strategic placement of the fluoro, iodo, and methyl groups on the aniline scaffold makes this compound a highly valuable building block in medicinal chemistry. The iodine atom serves as a key functional group for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5][6] The reactivity of the C-I bond is significantly higher than that of C-F or C-Cl bonds, allowing for selective functionalization.[1]

The fluorine atom can enhance the binding affinity of the final molecule to its biological target through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] The methyl group provides steric bulk and can influence the conformation of the molecule.

This trifunctionalized aniline is a prime candidate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The aniline nitrogen can act as a hydrogen bond donor, a key interaction in the hinge region of many kinase active sites.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation, adapted for this compound.[6] This protocol is provided as a general guideline and may require optimization for specific substrates.

Reaction: this compound + Arylboronic acid → 4-Aryl-3-fluoro-2-methylaniline

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, weigh palladium(II) acetate and SPhos.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand mixture to the reaction vessel.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of synthetic transformations, enabling the rapid generation of diverse molecular libraries. While specific data for this compound is somewhat limited in the public domain, its structural similarity to other well-studied fluorinated anilines provides a strong basis for its application in the synthesis of novel and potent bioactive molecules, particularly in the area of kinase inhibitors. As with any specialized chemical, researchers should prioritize obtaining a certificate of analysis and a safety data sheet from the supplier before use.

References

-

CP Lab Safety. This compound, 98% Purity, C7H7FIN, 1 gram. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Fluoro-4-iodo-5-methylaniline. [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. [Link]

-

Capot Chemical. Material Safety Data Sheet - 3-Fluoro-4-methylaniline. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of 3-Fluoro-4-iodo-2-methylaniline: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic success. The substituted aniline, 3-Fluoro-4-iodo-2-methylaniline, presents a unique constellation of chemical features that render it a highly valuable, yet underexplored, building block in medicinal chemistry. This technical guide provides an in-depth analysis of the potential applications of this compound, grounded in the established principles of physical organic chemistry and structure-activity relationships. We will explore how the interplay of its fluorine, iodine, and methyl substituents can be harnessed to address key challenges in drug design, including metabolic stability, target affinity, and synthetic tractability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their therapeutic programs.

The Strategic Advantage of this compound: A Molecular Architecture Primed for Drug Discovery

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. This compound is a testament to this principle, offering a unique combination of functionalities that can be strategically employed to optimize drug candidates.

-

The Role of Fluorine: Enhancing Metabolic Stability and Binding Affinity. The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity.[1][2][3] Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][4] Furthermore, the C-F bond can participate in favorable electrostatic and dipolar interactions with protein targets, potentially increasing ligand binding affinity.[3][5] The placement of the fluorine atom at the 3-position of the aniline ring in our subject molecule influences the electronic distribution of the entire scaffold, a feature that can be exploited to fine-tune its pharmacological properties.

-

The Versatility of Iodine: A Handle for Synthesis and a Driver of Potency. The iodine atom at the 4-position is not merely a bulky substituent; it is a versatile functional group that offers multiple avenues for molecular elaboration and potency enhancement. As a large, polarizable halogen, iodine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site that can significantly contribute to binding affinity.[6] Moreover, the carbon-iodine bond is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This synthetic handle allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).

-

The Influence of the Methyl Group: Modulating Conformation and Lipophilicity. The ortho-methyl group at the 2-position plays a crucial role in dictating the conformational preferences of the aniline scaffold. This steric hindrance can restrict the rotation around the C-N bond, locking the molecule into a specific bioactive conformation that may be optimal for target engagement. Additionally, the methyl group contributes to the overall lipophilicity of the molecule, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Influence on Drug Design |

| 3-Fluoro | Increased metabolic stability, enhanced binding affinity, altered pKa.[1][2][3][5] |

| 4-Iodo | Halogen bonding potential, synthetic handle for cross-coupling reactions, bioisosteric replacement.[6] |

| 2-Methyl | Conformational restriction, increased lipophilicity, potential for steric shielding. |

Potential Therapeutic Applications: Where Can this compound Make an Impact?

The unique structural and electronic features of this compound make it an attractive starting point for the design of novel therapeutics across a range of disease areas. Below, we outline several high-potential applications, complete with proposed synthetic strategies and experimental workflows.

Kinase Inhibitors: Targeting the ATP-Binding Site with Precision

Substituted anilines are a cornerstone of many clinically approved kinase inhibitors, often forming the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase.[7][8][9][10] The 4-anilinoquinazoline scaffold, for instance, is a well-validated pharmacophore for targeting kinases such as EGFR and VEGFR.[9][10]

Proposed Application: The synthesis of novel 4-anilinoquinazoline derivatives from this compound for the development of selective kinase inhibitors. The fluorine and methyl groups can provide additional interactions within the ATP binding pocket, while the iodine can be used as a point of diversification to enhance potency and selectivity.

Experimental Protocol: Synthesis of a 4-(3-Fluoro-4-iodo-2-methylanilino)quinazoline Library

-

Step 1: Synthesis of the Anilinoquinazoline Core.

-

React 4-chloroquinazoline with this compound in a suitable solvent such as isopropanol with a catalytic amount of acid (e.g., HCl) at reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold isopropanol and dry under vacuum to yield the 4-(3-Fluoro-4-iodo-2-methylanilino)quinazoline intermediate.

-